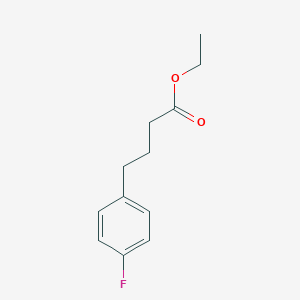
Ethyl 4-(4-fluorophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-fluorophenyl)butanoate, also known as Ethyl 4-(p-fluorophenyl)butyrate, is an organic compound with the chemical formula C12H15FO2. It is a colorless liquid that is used in scientific research for various purposes, such as drug development, chemical synthesis, and analytical testing.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate is not well understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. It is also believed to have anti-inflammatory and analgesic properties, which may be mediated through the inhibition of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have sedative and anxiolytic effects in animal models, which may be mediated through the modulation of the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used for various purposes, such as drug development, chemical synthesis, and analytical testing. The limitations of using Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate in lab experiments include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are many future directions for the research on Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate, including the development of new pharmaceutical compounds with improved efficacy and safety profiles. The identification of its molecular targets and the elucidation of its mechanism of action may also lead to the discovery of new therapeutic targets for the treatment of various diseases, such as inflammation, pain, and anxiety. The optimization of its synthesis method and the development of new analytical methods for its detection and quantification may also improve its utility in scientific research.
Synthesemethoden
The synthesis of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate involves the reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate. The yield of the synthesis can be improved by using a solvent, such as ethanol or methanol, and by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate has various scientific research applications, including drug development, chemical synthesis, and analytical testing. In drug development, it is used as a starting material for the synthesis of various pharmaceutical compounds, such as anti-inflammatory, analgesic, and anticonvulsant drugs. In chemical synthesis, it is used as a reagent for the synthesis of various organic compounds, such as esters, ketones, and aldehydes. In analytical testing, it is used as a standard reference material for the validation of analytical methods, such as gas chromatography and mass spectrometry.
Eigenschaften
CAS-Nummer |
1693-05-6 |
|---|---|
Molekularformel |
C12H15FO2 |
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
ethyl 4-(4-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H15FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
FUQDMNQPBVZSPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)F |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)F |
Synonyme |
Benzenebutanoic acid, 4-fluoro-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



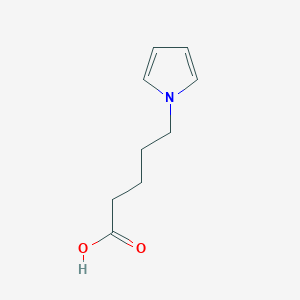

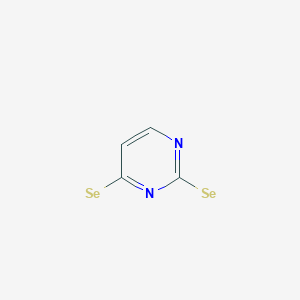
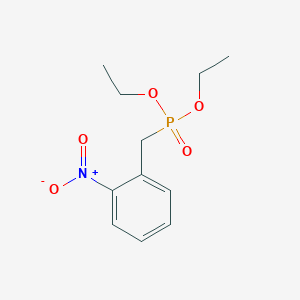
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
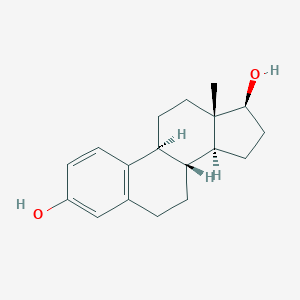
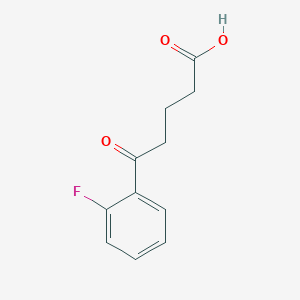
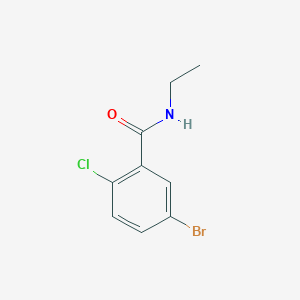
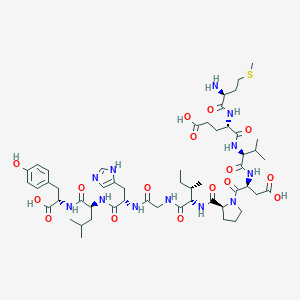
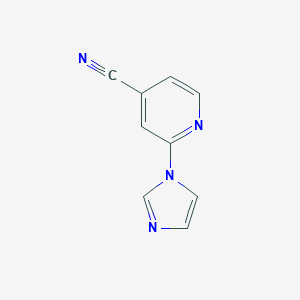
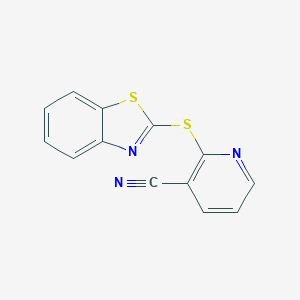
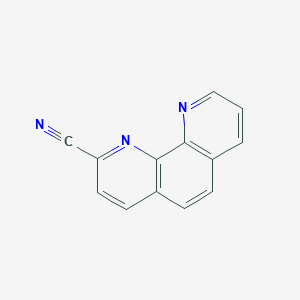
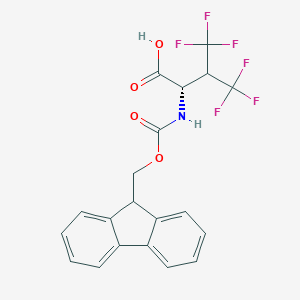
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)